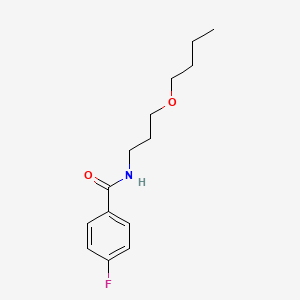

N-(3-butoxypropyl)-4-fluorobenzamide

Description

Overview of Benzamide (B126) Chemistry and its Significance in Biological Sciences

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. mdpi.com This structural framework is a common feature in a wide array of pharmacologically active molecules. mdpi.com The amide linkage is a key structural element in many biological molecules, including peptides and proteins, and its presence in synthetic compounds can facilitate interactions with biological targets. nanobioletters.com

The versatility of the benzamide scaffold allows for extensive chemical modification at various positions on the benzene ring and the amide nitrogen. These modifications can profoundly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn modulate its biological activity. mdpi.com As a result, benzamide derivatives have been successfully developed into a diverse range of therapeutic agents, including antiemetics, antipsychotics, and gastroprokinetic agents. mdpi.comnih.gov The established biological relevance of the benzamide core makes it a privileged scaffold in the design of new potential drug candidates.

The Role of Fluorine Substitution in Bioactive Small Molecules

The incorporation of fluorine into small molecules is a widely employed strategy in modern medicinal chemistry to enhance their pharmacological profiles. nanobioletters.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can confer several advantages to a parent molecule. smolecule.com

Strategically placing fluorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the in vivo half-life of a compound. researchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can influence a molecule's binding affinity to its target protein and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The substitution of hydrogen with fluorine can also lead to changes in molecular conformation and lipophilicity, which can be optimized to improve target engagement and cell membrane permeability. nih.gov The presence of a fluorine atom on the benzamide ring of N-(3-butoxypropyl)-4-fluorobenzamide is therefore a deliberate design element aimed at potentially enhancing its drug-like properties.

Contextualizing this compound within Novel Compound Discovery

The discovery of novel compounds often involves the strategic combination of known pharmacophores or structural motifs to create new chemical entities with unique properties. This compound can be seen as an example of this approach. It brings together a 4-fluorobenzamide (B1200420) core, which is present in various biologically active compounds, with a flexible N-alkoxypropyl side chain.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest potential areas of investigation. The exploration of such novel compounds is crucial for expanding the chemical space available for biological screening and for identifying new lead structures for drug development programs.

Research Rationale and Objectives for Investigating this compound

The primary rationale for investigating this compound stems from the established biological significance of both the benzamide scaffold and fluorine substitution in medicinal chemistry. The specific combination of a 4-fluorobenzoyl group with a 3-butoxypropylamine (B103762) side chain presents a novel structure with a unique set of predicted physicochemical properties.

The main objectives for the investigation of this compound would be:

To develop a reliable and efficient synthetic route for its preparation.

To characterize its physicochemical properties, such as melting point, solubility, and spectral data.

To evaluate its potential biological activity in a range of in vitro assays, guided by the known activities of structurally related benzamides.

To conduct preliminary structure-activity relationship (SAR) studies by synthesizing and testing related analogues.

The pursuit of these objectives would aim to determine if this compound or its derivatives possess any interesting biological properties that would warrant further investigation as a potential lead compound for therapeutic development.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-butoxypropyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2/c1-2-3-10-18-11-4-9-16-14(17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZLHVIPCGXZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCNC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of N 3 Butoxypropyl 4 Fluorobenzamide

Synthetic Routes for N-(3-butoxypropyl)-4-fluorobenzamide

The primary synthetic approach to this compound involves the coupling of a carboxylic acid derivative with a primary amine. This method is a cornerstone of organic synthesis, offering reliability and versatility.

Multi-step Synthesis Pathways

A common and efficient pathway for the synthesis of this compound is the reaction between an activated form of 4-fluorobenzoic acid and 3-butoxypropan-1-amine. The most conventional method involves the conversion of 4-fluorobenzoic acid to its more reactive acid chloride derivative, 4-fluorobenzoyl chloride. This intermediate is then reacted with 3-butoxypropan-1-amine to form the final product.

Activation of 4-fluorobenzoic acid: 4-fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to yield 4-fluorobenzoyl chloride. prepchem.comprepchem.comnanobioletters.com

Amide bond formation: The resulting 4-fluorobenzoyl chloride is then subjected to a nucleophilic acyl substitution reaction with 3-butoxypropan-1-amine. This reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or toluene, and in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of N-benzamides involves dissolving the amine in a suitable solvent and adding the acid chloride dropwise at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. nanobioletters.com

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of N-substituted benzamides often involves screening various solvents, bases, and reaction temperatures to maximize the yield and purity of the product. For the synthesis of related benzamide (B126) derivatives, reaction times can range from a few hours to overnight. nanobioletters.com Purification is commonly achieved through extraction and washing, followed by column chromatography to isolate the pure product. nanobioletters.com While specific yield data for this compound is not extensively documented in publicly available literature, yields for similar N-benzamide syntheses can range from moderate to high, depending on the specific substrates and conditions used. nanobioletters.com

Factors that can be optimized include:

| Parameter | Options | Effect on Reaction |

| Solvent | Dichloromethane, Toluene, Tetrahydrofuran | Can influence reactant solubility and reaction rate. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | Neutralizes HCl byproduct, preventing protonation of the amine reactant. |

| Temperature | 0°C to reflux | Controls the rate of reaction and can minimize side reactions. |

| Reaction Time | 2 to 24 hours | Ensures the reaction goes to completion. |

Synthesis of Precursors and Intermediates

The successful synthesis of this compound relies on the availability and purity of its key precursors: 4-fluorobenzoyl chloride and 3-butoxypropan-1-amine.

Synthesis of 4-fluorobenzoyl chloride:

This intermediate is typically prepared from 4-fluorobenzoic acid. A common laboratory-scale method involves refluxing 4-fluorobenzoic acid with an excess of thionyl chloride (SOCl₂), sometimes with a catalytic amount of DMF. prepchem.comprepchem.com The reaction mixture is then heated, and the excess thionyl chloride is removed by distillation or evaporation under reduced pressure to yield the crude 4-fluorobenzoyl chloride, which can be purified by distillation. prepchem.com An alternative industrial method involves the chlorination of 4-fluorotoluene to 4-fluorotrichlorotoluene, followed by controlled hydrolysis to yield 4-fluorobenzoyl chloride with high purity and yield. google.com

Synthesis of 3-butoxypropan-1-amine:

The precursor 3-butoxypropan-1-amine can be synthesized from butoxypropionitrile. A documented method involves the hydrogenation of butoxypropionitrile using a catalyst such as Raney nickel. prepchem.com The reaction is carried out in a solution of ethanol and ammonium hydroxide under hydrogen pressure and elevated temperature. The addition of ammonium hydroxide helps to minimize the formation of the secondary amine byproduct, dibutoxypropylamine. prepchem.com The resulting 3-butoxypropan-1-amine can be purified by distillation. prepchem.com

Development of Structurally Related Analogues and Derivatives

The development of analogues and derivatives of this compound involves systematic structural modifications to either the butoxypropyl moiety or the fluorobenzamide core. These modifications can be used to probe structure-activity relationships in various contexts.

Systematic Structural Modifications on the Butoxypropyl Moiety

Potential Modifications to the Butoxypropyl Moiety:

| Modification Type | Example of Modified Group | Rationale for Modification |

| Alkyl Chain Length | Ethoxypropyl, Pentoxypropyl | To investigate the effect of lipophilicity and chain length on interactions with biological targets. |

| Branching | Isobutoxypropyl, sec-butoxypropyl | To explore the influence of steric bulk near the amide nitrogen. |

| Introduction of Unsaturation | Butenyloxypropyl | To introduce conformational rigidity. |

| Cyclic Moieties | Cyclohexoxypropyl | To introduce different steric profiles and lipophilicity. |

| Terminal Functional Groups | Hydroxybutoxypropyl | To introduce hydrogen bonding capabilities. |

Variations in the Fluorobenzamide Core

Alterations to the fluorobenzamide core can involve changing the position or number of fluorine substituents, or replacing the fluorine with other functional groups.

Potential Variations of the Fluorobenzamide Core:

| Modification Type | Example of Modified Group | Rationale for Modification |

| Position of Fluorine | 2-Fluorobenzamide (B1203369), 3-Fluorobenzamide | To investigate the influence of the electronic environment of the aromatic ring. |

| Number of Fluorine Substituents | 2,4-Difluorobenzamide | To enhance or alter electronic properties and potential interactions. |

| Replacement of Fluorine | 4-Chlorobenzamide, 4-Methylbenzamide | To study the effect of different electronic and steric properties at the 4-position. |

| Heterocyclic Analogues | Pyridinecarboxamide | To introduce different hydrogen bonding patterns and solubility characteristics. |

The synthesis of these analogues would follow similar synthetic routes, by coupling the appropriately substituted benzoyl chloride with the desired amine, or vice versa. The exploration of such derivatives is a common strategy in medicinal chemistry to optimize the properties of a lead compound.

Synthesis of Chiral Enantiomers and Diastereomers

The synthesis of specific stereoisomers, namely enantiomers and diastereomers, of this compound is a critical consideration for its potential applications in fields where stereochemistry dictates biological activity. While the core structure of this compound is achiral, the introduction of chiral centers, for instance by substitution on the butoxypropyl chain, would necessitate methods for obtaining stereochemically pure compounds. Two primary strategies are employed for this purpose: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This approach would be applicable if a chiral derivative of this compound were synthesized as a mixture of enantiomers.

One common method of chiral resolution involves the use of a chiral resolving agent . In this approach, the racemic mixture is reacted with an enantiomerically pure chiral acid or base to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Once separated, the chiral resolving agent is removed to yield the pure enantiomers of the desired compound. For a hypothetically chiral this compound derivative containing a basic nitrogen atom, chiral acids like tartaric acid or mandelic acid could be employed as resolving agents.

Another powerful technique for chiral resolution is chiral chromatography . This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. This technique is often used for both analytical and preparative-scale separations.

Asymmetric Synthesis

Asymmetric synthesis, also known as enantioselective synthesis, aims to create a specific stereoisomer directly, thereby avoiding the formation of a racemic mixture and the need for subsequent resolution. This is often a more efficient approach in terms of chemical yield.

A common strategy in asymmetric synthesis is the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical course of a subsequent reaction to favor the formation of one stereoisomer over the other. After the desired stereocenter is created, the chiral auxiliary is removed. For instance, if a chiral center were to be introduced on the butoxypropyl side chain of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction.

Alternatively, asymmetric catalysis employs a chiral catalyst to influence the stereochemical outcome of a reaction. The catalyst, being chiral, creates a chiral environment that favors the formation of one enantiomer. This method is highly desirable as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. For the synthesis of a chiral derivative of this compound, a chiral catalyst could be used in a key step, such as an asymmetric hydrogenation or an asymmetric carbon-carbon bond-forming reaction, to establish the desired stereocenter.

Advanced Synthetic Methodologies

The synthesis of this compound can be approached using various advanced methodologies that aim to improve efficiency, sustainability, and scalability. These modern techniques often focus on reducing waste, using less hazardous reagents, and employing catalytic systems to enhance reaction rates and selectivity.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize their environmental impact. ucl.ac.ukmdpi.com For the synthesis of this compound, which involves the formation of an amide bond, several green chemistry strategies can be employed.

Traditionally, amide bond formation often relies on stoichiometric activating agents, which generate significant amounts of waste. ucl.ac.uk Green alternatives focus on direct amidation reactions or the use of more environmentally benign reagents and solvents.

One prominent green approach is the use of biocatalysis . Enzymes, such as lipases, can be used to catalyze the formation of amide bonds under mild reaction conditions, often in aqueous or green solvents. mdpi.comrsc.org For instance, a lipase could potentially be used to directly couple 4-fluorobenzoic acid and 3-butoxypropan-1-amine. This enzymatic approach avoids the need for harsh reagents and can exhibit high selectivity. mdpi.com

The selection of green solvents is another key aspect of green chemistry. Instead of traditional volatile organic compounds (VOCs), solvents derived from renewable resources or those with a lower environmental impact, such as water, supercritical fluids, or bio-based solvents like Cyrene™, can be utilized. rsc.org The synthesis of this compound could be adapted to use such solvents, thereby reducing pollution and health hazards.

Furthermore, energy efficiency can be improved by using alternative energy sources like microwave irradiation or ultrasound. These techniques can often accelerate reaction times and improve yields, leading to a more sustainable process. researchgate.net

| Green Chemistry Approach | Application to this compound Synthesis | Potential Advantages |

| Biocatalysis | Enzymatic (e.g., lipase) coupling of 4-fluorobenzoic acid and 3-butoxypropan-1-amine. mdpi.comrsc.org | Mild reaction conditions, high selectivity, reduced waste. |

| Green Solvents | Use of water, supercritical CO2, or bio-based solvents (e.g., Cyrene™) as the reaction medium. rsc.org | Reduced toxicity and environmental impact, improved safety. |

| Energy Efficiency | Application of microwave or ultrasonic irradiation to drive the amidation reaction. researchgate.net | Faster reaction times, increased yields, lower energy consumption. |

Catalytic Transformations for Benzamide Synthesis

Catalytic methods for amide bond formation are highly sought after as they can replace stoichiometric reagents, leading to higher atom economy and reduced waste. ucl.ac.uksigmaaldrich.com Various catalytic systems have been developed for the synthesis of benzamides and could be applied to the production of this compound.

Boron-based catalysts , such as boric acid and its derivatives, have emerged as effective catalysts for direct amidation reactions. catalyticamidation.infosciepub.com These catalysts activate the carboxylic acid group, facilitating its reaction with the amine. The reaction typically proceeds under relatively mild conditions and often with the removal of water as the only byproduct. catalyticamidation.info For the synthesis of this compound, 4-fluorobenzoic acid and 3-butoxypropan-1-amine could be reacted in the presence of a catalytic amount of a boron-based catalyst.

Metal-based catalysts also play a significant role in modern amide synthesis. mdpi.com Transition metals like zirconium, titanium, and copper have been shown to catalyze the direct amidation of carboxylic acids and amines. mdpi.comnih.gov For example, copper-catalyzed C-H amidation represents an alternative route where a C-H bond is directly converted to a C-N bond, though this is more applicable to different starting materials. nih.gov More relevantly, various metal complexes can catalyze the direct condensation of carboxylic acids and amines.

The table below summarizes some catalytic approaches applicable to benzamide synthesis.

| Catalyst Type | Example Catalyst | Reaction Conditions |

| Boron-based | Boric Acid sciepub.com | Typically requires heating to remove water. |

| Boron-based | Tris(2,2,2-trifluoroethyl) borate acs.orgnih.gov | Can often be performed at lower temperatures. |

| Metal-based | Zirconium(IV) chloride mdpi.com | Mild conditions, broad substrate scope. |

| Metal-based | Titanium(IV) isopropoxide mdpi.com | Effective for a range of amidation reactions. |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the preparation of organic molecules, particularly in the context of combinatorial chemistry and library synthesis. nih.gov This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. luxembourg-bio.com The key advantage is that excess reagents and byproducts can be easily removed by simple filtration and washing of the resin. luxembourg-bio.comresearchgate.net

The synthesis of this compound could be adapted to a solid-phase approach. For example, 3-butoxypropan-1-amine could be attached to a suitable resin. Subsequently, the resin-bound amine would be treated with an activated form of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride, to form the amide bond. Finally, the desired this compound would be cleaved from the solid support.

The general workflow for a solid-phase synthesis of this compound is outlined below:

Immobilization: Attachment of 3-butoxypropan-1-amine to a solid support.

Amide Bond Formation: Reaction of the resin-bound amine with an excess of activated 4-fluorobenzoic acid.

Washing: Removal of excess reagents and byproducts by washing the resin.

Cleavage: Release of the final product, this compound, from the solid support.

This method allows for a streamlined and easily automated process for the synthesis of the target compound and its analogues. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of N 3 Butoxypropyl 4 Fluorobenzamide and Its Analogues

Crystallographic Studies and Molecular Conformation Analysis

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information provides insights into molecular conformation, intermolecular interactions, and packing efficiency.

Single Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for N-(3-butoxypropyl)-4-fluorobenzamide is not publicly available, analysis of related benzamide (B126) structures provides a strong basis for predicting its crystallographic features. For instance, studies on N-(arylsulfonyl)-4-fluorobenzamides reveal key conformational aspects. nih.govnih.gov In these related structures, the conformation is significantly influenced by the dihedral angle between the aromatic rings. nih.govnih.gov For this compound, we can anticipate that the butoxypropyl chain will exhibit considerable conformational flexibility.

The crystal packing is expected to be dominated by hydrogen bonding. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as acceptors. It is likely that strong N-H···O=C hydrogen bonds will be a primary feature, potentially forming chains or dimeric motifs that are common in benzamide crystal structures. researchgate.netnih.gov For example, in some N-(arylsulfonyl)-4-fluorobenzamides, molecules are connected into dimers via N-H···O hydrogen bonds. nih.gov

A hypothetical data table for the crystallographic parameters of this compound, based on common values for organic molecules, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 16.3 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1385 |

| Z | 4 |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzamide derivatives. mdpi.comnih.govresearchgate.net These different crystalline forms, or polymorphs, can exhibit distinct physical properties. For this compound, the flexible butoxypropyl chain and the potential for different hydrogen bonding patterns could readily give rise to polymorphism.

Different polymorphs could arise from variations in the conformation of the butoxypropyl group or different arrangements of the hydrogen-bonded networks. For example, one polymorph might feature a linear, extended conformation of the alkyl chain, while another might have a folded or bent conformation, leading to different packing efficiencies and intermolecular interactions. A study on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two polymorphs with differences in their hydrogen bonding networks and molecular conformations. mdpi.comresearchgate.net

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of interest. Co-crystals of this compound could be designed with other molecules (co-formers) that can participate in hydrogen bonding or other non-covalent interactions. This could be used to modify the physicochemical properties of the compound.

Solution-State Conformational Analysis

The conformation of a molecule in solution can differ significantly from its conformation in the solid state due to the absence of crystal packing forces and the influence of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

The presence of the amide bond can lead to the observation of rotational isomers, or rotamers, due to the partial double bond character of the C-N bond, which restricts rotation. sapub.orgresearchgate.net This can result in the appearance of two distinct sets of signals for the protons and carbons near the amide linkage at low temperatures. As the temperature is increased, the rate of rotation around the C-N bond increases, and these separate signals may coalesce into single, averaged signals. Variable temperature NMR studies can thus provide quantitative information about the energy barrier to this rotation.

A study on fluorobenzoyl pentapeptides demonstrated that fluorine substituents can influence the benzoyl conformation, which was elucidated using NMR analysis. nih.gov Similarly, the 4-fluoro substituent in this compound is expected to influence the electronic environment of the aromatic ring, which would be observable in the ¹⁹F and ¹³C NMR spectra.

Below is a table of predicted ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 |

| N-H | 6.5 - 7.5 (broad) |

| O-CH₂ | 3.4 - 3.6 |

| N-CH₂ | 3.3 - 3.5 |

| Internal CH₂ groups | 1.4 - 1.9 |

| Terminal CH₃ | 0.9 - 1.0 |

Circular Dichroism (CD) Spectroscopy for Chirality

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is used to study chiral molecules. This compound is not inherently chiral. However, if it were to be resolved into enantiomers (for example, through the introduction of a chiral center or by existing in a chiral conformation that is locked on the experimental timescale), CD spectroscopy could be used to characterize its chiroptical properties. In the absence of inherent chirality, this technique is not applicable.

Vibrational Spectroscopy Investigations

For this compound, the IR and Raman spectra would be characterized by several key vibrational bands. The N-H stretching vibration is expected to appear as a relatively broad band in the region of 3300-3500 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The C=O stretching vibration of the amide group (Amide I band) is a very strong and characteristic absorption, typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1510-1570 cm⁻¹.

The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected in the 1100-1300 cm⁻¹ range. The butoxypropyl chain will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and C-O stretching in the 1050-1150 cm⁻¹ region.

Conformational changes in the butoxypropyl chain can lead to shifts in the positions and intensities of the vibrational bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), which contains complex vibrations involving the entire molecular skeleton. youtube.com A comparative analysis of the spectra in different solvents or at different temperatures can provide insights into conformational equilibria. researchgate.net

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-O Stretch | 1050 - 1150 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds present. For this compound, the IR spectrum is dominated by features arising from the amide linkage, the aromatic ring, and the alkyl ether chain.

The amide group gives rise to several characteristic bands. The N-H stretching vibration typically appears as a sharp, medium-intensity band in the region of 3500–3300 cm⁻¹. nih.gov The precise position is sensitive to hydrogen bonding. The most intense band in the spectrum of an amide is usually the Amide I band, which is primarily due to the C=O stretching vibration and is expected to appear around 1650-1630 cm⁻¹. researchgate.netresearchgate.net The Amide II band, a mixed vibration involving N-H bending and C-N stretching, is found near 1550 cm⁻¹. ajol.info A third amide band, Amide III, resulting from a complex mix of C-N stretching and N-H bending, is typically observed around 1300-1200 cm⁻¹. ajol.info

The butoxypropyl group contributes characteristic C-H and C-O stretching vibrations. Aliphatic C-H stretching from the butyl and propyl chains will produce strong absorptions in the 3000–2850 cm⁻¹ range. researchgate.net The ether C-O-C stretching vibration is expected to produce a strong, distinct band in the 1150–1085 cm⁻¹ region.

The 4-fluorobenzoyl moiety is identified by several key absorptions. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600–1450 cm⁻¹ region. researchgate.net The C-F bond, being strong and polar, gives rise to a characteristic stretching absorption in the 1250–1000 cm⁻¹ range.

Based on data from analogous compounds, the expected IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 | N-H Stretch | Secondary Amide |

| 2960-2870 | C-H Stretch (aliphatic) | Butoxypropyl group |

| ~1645 | C=O Stretch (Amide I) | Secondary Amide |

| ~1545 | N-H Bend, C-N Stretch (Amide II) | Secondary Amide |

| 1508-1490 | C=C Stretch (aromatic) | Phenyl ring |

| ~1310 | C-N Stretch (Amide III) | Secondary Amide |

| ~1230 | C-F Stretch | Fluoroaromatic |

| ~1120 | C-O-C Stretch | Ether |

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy provides information complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the molecule's vibrational modes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is dependent on changes in the polarizability of a bond. pitt.edu This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

For this compound, the Raman spectrum would offer a distinct structural fingerprint. Aromatic ring vibrations are typically strong in Raman spectra. The characteristic "ring breathing" mode of the para-substituted benzene (B151609) ring is expected to be a prominent feature. The aromatic C=C stretching bands will also be clearly visible in the 1620-1580 cm⁻¹ region. spectroscopyonline.com

The amide functional group also exhibits characteristic Raman signals. While the Amide I (C=O stretch) band is present in both IR and Raman, its intensity can vary. sns.itnih.gov The Amide III band often appears stronger and more defined in the Raman spectrum compared to the IR spectrum.

The aliphatic portions of the molecule, the butoxypropyl group, will show C-H stretching and bending vibrations. The symmetric C-O-C stretch of the ether linkage can also be observed. The C-F stretching vibration, while visible, is often weaker in Raman than in IR due to the bond's low polarizability.

The expected Raman shifts for this compound, based on analysis of similar structures, are presented below. researchgate.netchemicalbook.com

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H Stretch (aromatic) | Phenyl ring |

| 2960-2870 | C-H Stretch (aliphatic) | Butoxypropyl group |

| ~1640 | C=O Stretch (Amide I) | Secondary Amide |

| ~1610 | C=C Stretch (aromatic) | Phenyl ring |

| ~1315 | C-N Stretch (Amide III) | Secondary Amide |

| ~1010 | Ring Breathing (symmetric) | Phenyl ring |

| ~830 | C-H Out-of-plane bend | p-substituted Phenyl |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.gov Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals a pattern of daughter ions that is characteristic of the parent structure, allowing for detailed structural elucidation. researchgate.net

For this compound (C₁₄H₂₀FNO₂), the expected exact mass of the molecular ion [M]⁺• would be calculated. Upon electron impact ionization, this molecular ion undergoes predictable fragmentation pathways. Amides typically fragment via cleavage of the bonds adjacent to the carbonyl group. researchgate.netlibretexts.org

A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable 4-fluorobenzoyl cation. This fragment is highly characteristic of benzamides. This cation can subsequently lose a molecule of carbon monoxide (CO) to form the 4-fluorophenyl cation.

Another significant fragmentation pathway is alpha-cleavage to the amide nitrogen, involving the C-C bond of the propyl chain. This results in the loss of a propyl radical, leading to a resonance-stabilized cation. Cleavage of the ether bond is also possible. The presence of the butoxy group can lead to characteristic fragments resulting from the loss of butene via a McLafferty-type rearrangement.

The table below outlines the predicted major fragments for this compound in a high-resolution mass spectrum. researchgate.netsci-hub.se

| m/z (Nominal) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 253 | [M]⁺• | [C₁₄H₂₀FNO₂]⁺• | Molecular Ion |

| 123 | [FC₆H₄CO]⁺ | [C₇H₄FO]⁺ | Cleavage of the amide C-N bond |

| 110 | [FC₆H₄NH₂]⁺• | [C₆H₆FN]⁺• | McLafferty rearrangement and cleavage |

| 95 | [FC₆H₄]⁺ | [C₆H₄F]⁺ | Loss of CO from the benzoyl cation (m/z 123) |

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. Among these, docking simulations are particularly crucial for predicting how a ligand, such as N-(3-butoxypropyl)-4-fluorobenzamide, might bind to the active site of a target protein.

The initial step in understanding a compound's mechanism of action is often to identify its binding orientation within a biological target. Docking algorithms predict the preferred pose of a ligand in a receptor's binding pocket and estimate the strength of the interaction, typically as a scoring function.

For this compound, docking studies would analyze how its distinct chemical regions interact with amino acid residues in a target's active site. The flexible N-(3-butoxypropyl) chain is likely to favor hydrophobic pockets, forming van der Waals interactions. The aromatic 4-fluorobenzamide (B1200420) moiety can engage in more specific interactions: the fluorine atom can act as a hydrogen bond acceptor, the phenyl ring can form pi-stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr), and the amide group is a classic hydrogen bond donor and acceptor.

A hypothetical docking analysis against a putative kinase target is detailed below to illustrate these potential interactions.

Interactive Table: Hypothetical Docking Interactions of this compound This table presents a hypothetical scenario for illustrative purposes, as specific, published target interaction data is not available.

| Target Residue | Residue Type | Interaction with Ligand Moiety | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|---|

| LEU-83 | Hydrophobic | Butoxy chain | van der Waals | 3.8 |

| VAL-91 | Hydrophobic | Propyl chain | van der Waals | 4.1 |

| PHE-144 | Aromatic | Fluorobenzyl ring | Pi-Pi Stacking | 4.5 |

| LYS-27 | Basic, Polar | Amide Oxygen | Hydrogen Bond | 2.9 |

| ASP-145 | Acidic, Polar | Amide Hydrogen | Hydrogen Bond | 3.1 |

| SER-147 | Polar | Fluorine atom | Hydrogen Bond | 3.3 |

The significant flexibility of the butoxypropyl side chain means that this compound can exist in numerous three-dimensional shapes, or conformations. Not all conformations are equally stable or biologically active. Conformational analysis is used to explore the potential energy landscape of the molecule, identifying low-energy, stable conformations. This process helps determine the likely "bioactive conformation"—the specific shape the molecule adopts to bind effectively to its target. Understanding this conformation is critical for designing more rigid, and thus potentially more potent, analogs.

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of every atom in the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. nih.govresearchgate.net This provides critical information on the stability of the predicted binding pose, revealing how water molecules mediate interactions and how the protein and ligand adapt to each other. For this compound, an MD simulation could confirm the stability of key hydrogen bonds and hydrophobic contacts, providing a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful approach to establish a mathematical correlation between the chemical structures of a group of compounds and their measured biological activity. semanticscholar.org This allows for the prediction of activity for yet-unsynthesized molecules.

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify various aspects of a molecule's structure. For a series of analogs based on this compound, hundreds of descriptors could be generated, falling into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity and branching.

Geometrical (3D): Molecular surface area, volume, shape indices.

Physicochemical (4D): LogP (hydrophobicity), molar refractivity, and electronic descriptors like dipole moment and partial charges on atoms.

From this large pool, statistical methods are used to select a smaller subset of descriptors that have the strongest correlation with biological activity, avoiding noise and model overfitting.

With a set of relevant descriptors selected, a mathematical model is built to link them to activity. Techniques range from Multiple Linear Regression (MLR) to more complex machine learning methods. For instance, a hypothetical MLR model for a series of this compound analogs might yield an equation like:

pIC₅₀ = 0.65 * ClogP - 0.21 * TPSA + 0.15 * (Dipole_Z) + 4.5

Here, pIC₅₀ (the negative log of the half-maximal inhibitory concentration) is predicted based on the compound's calculated hydrophobicity (ClogP), topological polar surface area (TPSA), and a component of its dipole moment. Such a model provides direct insight into which properties are critical for activity and can be used to prioritize the synthesis of new compounds with a high predicted potency.

Interactive Table: Hypothetical Data for a QSAR Study This table contains hypothetical data for a series of this compound analogs to illustrate the basis of a QSAR model.

| Compound Analog | Modification | ClogP | TPSA (Ų) | Observed pIC₅₀ |

|---|---|---|---|---|

| Analog 1 | Butoxy -> Ethoxy | 2.85 | 49.33 | 6.2 |

| Analog 2 (Parent) | This compound | 3.91 | 49.33 | 7.0 |

| Analog 3 | Butoxy -> Hexoxy | 4.97 | 49.33 | 7.4 |

| Analog 4 | 4-fluoro -> 4-chloro | 4.42 | 49.33 | 7.2 |

| Analog 5 | 4-fluoro -> 4-nitro | 3.45 | 95.15 | 6.5 |

Compound and Chemical Term List

| Name Mentioned in Article |

| This compound |

| Alanine (Ala) |

| Aspartic Acid (Asp) |

| Leucine (Leu) |

| Lysine (Lys) |

| Phenylalanine (Phe) |

| Serine (Ser) |

| Tyrosine (Tyr) |

| Valine (Val) |

Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. Before a QSAR model can be reliably used for prediction, it must undergo rigorous validation to ensure its robustness and predictive power.

Validation of a QSAR model for a series of analogs of this compound would involve several key statistical tests:

Internal Validation: This process assesses the stability and robustness of the model using the training set of molecules from which the model was generated. A common technique is leave-one-out (LOO) cross-validation , where a single compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: This is the most stringent test of a QSAR model's predictive ability. The model is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is assessed by the predicted correlation coefficient (r²_pred). A high r²_pred value indicates that the model can accurately predict the activity of new compounds. researchgate.net

Y-scrambling: This is a method to check for chance correlations. The biological activity data (the Y-variable) is randomly shuffled, and a new QSAR model is built using the scrambled data. This process is repeated multiple times. If the resulting models have low q² and r² values, it confirms that the original model is not based on a random correlation.

A hypothetical validation of a QSAR model for a series of benzamide (B126) derivatives might yield the statistical results shown in Table 1.

Table 1: Hypothetical QSAR Model Validation Statistics for a Series of Benzamide Analogs

| Validation Parameter | Value | Interpretation |

| r² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| q² (Cross-validated r²) | 0.72 | Good internal predictive ability. |

| r²_pred (External Validation r²) | 0.81 | Excellent predictive power for new compounds. |

| F-test value | 112 | Statistically significant model. |

| p-value | < 0.001 | Low probability of chance correlation. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

For this compound, a pharmacophore model would be developed by aligning it with other structurally similar and active benzamide derivatives. This process would likely identify several key features crucial for its interaction with a biological target. Based on the structure of this compound and studies on related molecules, these features could include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the amide linkage can act as a hydrogen bond donor.

An Aromatic Ring: The 4-fluorophenyl group provides a hydrophobic region and can participate in π-π stacking or hydrophobic interactions. The fluorine atom on this ring can also modulate electronic properties and potentially form specific interactions.

A Hydrophobic Group: The butoxypropyl chain represents a significant hydrophobic feature that can occupy a hydrophobic pocket in a target protein.

Figure 1: Potential Pharmacophoric Features of this compound (A hypothetical representation based on its chemical structure)

(This would be a 2D or 3D image of the molecule with the features highlighted)

Once a validated pharmacophore model for this compound and its analogs is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening . This allows for the rapid identification of structurally diverse molecules that possess the same key pharmacophoric features and are therefore predicted to have a similar mechanism of action.

This approach is highly effective in discovering novel chemical scaffolds that may have improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles, compared to the original lead compound. For instance, a virtual screening campaign could identify compounds with different core structures but with a spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic groups that mimics that of this compound.

Computational Analysis of Metabolic Pathways

Predicting the metabolic fate of a compound is a critical step in drug discovery. Computational tools can be used to predict the likely sites of metabolism and the resulting metabolites of this compound. These predictions are typically based on databases of known metabolic reactions and algorithms that identify susceptible functional groups.

For this compound, several metabolic transformations could be predicted:

Hydroxylation: The alkyl chain (butoxypropyl) is a likely site for cytochrome P450 (CYP) mediated hydroxylation, particularly at the omega and omega-1 positions of the butyl group. The aromatic ring could also undergo hydroxylation.

N-dealkylation: Cleavage of the bond between the propyl group and the amide nitrogen is another possible metabolic pathway.

O-dealkylation: The ether linkage in the butoxy group could be a site for O-dealkylation, leading to the formation of a propanol (B110389) derivative.

Amide hydrolysis: The amide bond could be hydrolyzed, although this is generally a slower metabolic process for stable amides.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Site | Potential Metabolite |

| Aliphatic Hydroxylation | Butyl chain | N-(3-(hydroxybutoxy)propyl)-4-fluorobenzamide |

| Aromatic Hydroxylation | Fluorophenyl ring | N-(3-butoxypropyl)-4-fluoro-hydroxyphenylbenzamide |

| N-Dealkylation | Propyl-nitrogen bond | 4-Fluorobenzamide |

| O-Dealkylation | Butoxy ether linkage | N-(3-hydroxypropyl)-4-fluorobenzamide |

| Amide Hydrolysis | Amide bond | 4-Fluorobenzoic acid and 3-butoxypropan-1-amine |

These computational predictions would then guide in vitro and in vivo metabolism studies to confirm the actual metabolic profile of the compound.

Pharmacological and Biochemical Investigations of N 3 Butoxypropyl 4 Fluorobenzamide

Target Identification and Validation Studies

Enzyme Inhibition Assays (e.g., Glutathione S-transferase)

No published data were found regarding the inhibitory activity of N-(3-butoxypropyl)-4-fluorobenzamide against Glutathione S-transferase or any other enzymes.

Receptor Binding Studies

There is no available information on the binding affinity of this compound for any specific receptors.

Proteomic Approaches for Target Deconvolution

No studies utilizing proteomic approaches to identify the molecular targets of this compound were identified.

Cellular Biology Studies (In vitro)

Cell-Based Reporter Assays for Pathway Activation/Inhibition

No data from cell-based reporter assays are available to indicate the effect of this compound on any cellular signaling pathways.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake and subcellular localization of this compound could not be found in the reviewed literature.

Impact on Cellular Signaling Pathways (e.g., PI3K/AKT Pathway, Poly(ADP-ribose) Polymerase Pathway)

No studies were identified that investigated the effects of this compound on the PI3K/AKT pathway or the Poly(ADP-ribose) Polymerase (PARP) pathway. Research on the PI3K/AKT pathway is crucial for understanding cellular survival and proliferation, while the PARP pathway is a key area of investigation in DNA repair and cell death. However, the role of this compound in modulating these or any other cellular signaling pathways has not been documented in accessible scientific literature.

In Vivo Preclinical Mechanistic Studies

No in vivo studies concerning this compound have been published in the available scientific literature. Such studies are essential for understanding the behavior and effects of a compound within a living organism.

Exploration of Bio-distribution in Model Organisms

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any model organism is not available. Bio-distribution studies are fundamental to preclinical research, providing insights into where a compound travels in the body and which organs it may affect.

Target Engagement Studies in Animal Models

There are no published studies that demonstrate whether this compound engages with its intended molecular target in animal models. Target engagement studies are critical for confirming a compound's mechanism of action in a physiological context.

Pharmacodynamic Biomarker Discovery and Validation

The discovery and validation of pharmacodynamic biomarkers, which can indicate a response to a therapeutic agent, have not been reported for this compound. Such biomarkers are important for monitoring the biological activity of a compound in preclinical and clinical development.

Investigation of Organ-Specific Mechanistic Responses

Due to the lack of in vivo data, there is no information on any organ-specific mechanistic responses to this compound. These types of investigations are necessary to understand the compound's effects on specific tissues and to identify potential target organs for therapeutic action or toxicity.

Mechanistic Insights into the Biological Profile of this compound: A Review of Analog Studies

Disclaimer: Scientific literature on the specific biological actions of this compound is not currently available. The following analysis is based on published research on structurally related benzamide (B126) and fluorobenzamide derivatives to hypothesize potential mechanisms of action for the compound of interest.

Mechanistic Elucidation of Biological Actions and Pathway Modulation

The biological activities of N-(3-butoxypropyl)-4-fluorobenzamide have not been directly elucidated in published research. However, by examining studies on analogous compounds that share key structural features—such as the 4-fluorobenzamide (B1200420) core and N-alkyl substituents—we can infer potential mechanisms of action. These may include enzyme inhibition, ligand-receptor interactions, and modulation of downstream signaling pathways.

Based on studies of similar N-substituted 4-fluorobenzamide derivatives, it is plausible that this compound could act as an enzyme inhibitor. For instance, a series of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives have been identified as inhibitors of cholinesterases, which are critical enzymes in the nervous system nih.gov. Molecular modeling of these compounds suggests that they occupy the active site gorge of acetylcholinesterase nih.gov.

Another potential target could be the bacterial cell division protein FtsZ. Fluorinated benzamides have been shown to be allosteric inhibitors of FtsZ, with the fluorine atoms contributing to hydrophobic interactions within the binding site nih.gov. The benzamide (B126) functional group in these analogs forms hydrogen bonds with key residues, leading to the inhibition of FtsZ polymerization and subsequent antibacterial effects nih.gov.

Furthermore, structurally related benzoylselenoureas and benzoylthioureas have demonstrated potent inhibition of urease, a key enzyme in some pathogenic fungi and bacteria acs.orgacs.org. The inhibitory mechanism for these compounds involves coordination with the nickel ions in the urease active site acs.org. Given the presence of the benzamide moiety, a similar mode of action could be hypothesized for this compound against this enzyme.

Table 1: Enzyme Inhibition Data for Structurally Related Benzamide Derivatives

| Compound Class | Target Enzyme | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| 4-fluoro-N-alkyl-benzamide derivatives | Acetylcholinesterase | Similar to tacrine | nih.gov |

| Fluorinated benzamides | FtsZ | Not specified | nih.gov |

| Benzoylselenoureas | Cryptococcus neoformans urease | 0.95 to 13.95 nM | acs.org |

The this compound scaffold suggests potential interactions with various receptors. Studies on benzamide analogs have revealed their activity as modulators of neuronal nicotinic receptors (nAChRs) and opioid receptors nih.govnih.gov.

One study identified benzamide analogs as negative allosteric modulators of human α4β2 nAChRs, with a lead compound showing an IC₅₀ value of 6.0 μM nih.gov. This suggests that this compound might also bind to an allosteric site on nAChRs, thereby modulating their activity without directly competing with the endogenous ligand, acetylcholine.

Furthermore, a series of N-alkyl-substituted benzamides have been synthesized and evaluated for their binding affinities at μ, δ, and κ opioid receptor subtypes nih.gov. In these compounds, the N-alkyl substituents were found to strongly influence binding affinity, with N,N-dialkylbenzamide derivatives showing higher affinity for the δ opioid receptor than N-monoalkylbenzamide derivatives nih.gov. This highlights the potential importance of the butoxypropyl group in this compound for receptor interaction.

Table 2: Receptor Binding Data for Structurally Related Benzamide Analogs

| Compound Class | Target Receptor | Binding Affinity Data | Reference |

|---|---|---|---|

| Benzamide analogs | Human α4β2 nAChR | IC50 = 6.0 μM | nih.gov |

| N,N-dialkylbenzamides | δ opioid receptor | IC50 in the nanomolar range | nih.gov |

The modulation of enzymes and receptors by this compound would be expected to trigger downstream signaling cascades. For example, inhibition of acetylcholinesterase would lead to an increase in acetylcholine levels, potentiating cholinergic signaling. Allosteric modulation of nAChRs would affect ion flow and downstream pathways such as the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival nih.gov. Similarly, interaction with opioid receptors would likely modulate adenylyl cyclase activity and ion channel function, impacting pathways related to pain and mood.

While specific studies on the downstream effects of this compound are lacking, the known signaling pathways of its potential targets provide a framework for future investigation.

To date, no gene expression or proteomic profiling studies have been published for this compound. Such studies would be invaluable in elucidating its mechanism of action and identifying its cellular targets. Proteomic analysis, for example, could be used to identify changes in protein phosphorylation in response to the compound, which could reveal its effects on kinase signaling pathways nih.gov. This approach has been successfully used to study the in vivo effects of kinase inhibitors nih.gov.

There is currently no information available regarding resistance mechanisms to this compound in any target organism. Should this compound demonstrate significant biological activity, for instance as an antimicrobial or antifungal agent, future research would need to address the potential for resistance development.

Future Research Directions and Translational Perspectives

Unexplored Biological Targets and Pathways for N-(3-butoxypropyl)-4-fluorobenzamide

The initial exploration for a novel compound like this compound would involve broad-spectrum screening to identify potential biological targets. Given the known activities of other benzamide-containing molecules, several avenues warrant investigation:

Neurological and Psychiatric Disorders: Substituted benzamides have shown activity at various receptors in the central nervous system. Future studies could explore the binding affinity of this compound for dopamine, serotonin, and other neurotransmitter receptors, which are implicated in conditions like psychosis, depression, and anxiety.

Inflammatory Pathways: Certain benzamides and nicotinamides have demonstrated anti-inflammatory properties, potentially through the inhibition of the transcription factor NF-kappaB and subsequent reduction of pro-inflammatory cytokines like TNF-alpha. nih.gov Investigating the effect of this compound on these inflammatory pathways could reveal its potential as an anti-inflammatory agent.

Oncological Targets: The benzamide (B126) structure is a key feature in some anticancer drugs. Research could focus on the compound's ability to inhibit enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs), or to interfere with cell signaling pathways that are dysregulated in cancer.

Antimicrobial Activity: Benzamide derivatives have been explored for their antibacterial and antifungal properties. nanobioletters.com Screening this compound against a panel of pathogenic microorganisms could uncover potential applications in treating infectious diseases.

Development of Advanced Research Tools and Probes

To thoroughly investigate the biological functions of this compound, the development of specialized research tools would be essential. These tools are critical for target identification, validation, and understanding the mechanism of action. acs.orgnih.gov

Chemical Probes: High-quality chemical probes are instrumental in dissecting biological pathways. nih.govacs.org A key future direction would be the synthesis of a "probe" version of this compound. This might involve attaching a tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, to a non-critical position on the molecule. Such probes would enable researchers to isolate the protein targets of the compound from cell lysates and visualize its subcellular localization.

Photoaffinity Labels: To definitively identify the direct binding partners of the compound, a photoaffinity labeled version could be created. This involves incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, allowing for its unambiguous identification.

Control Compounds: The development of a structurally similar but biologically inactive "control" compound is crucial for validating that the observed biological effects are due to specific interactions with a target, rather than off-target effects or general compound toxicity. acs.org

Integration of Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" datasets, would provide a comprehensive understanding of the cellular response to this compound. acs.orgfrontiersin.orgnih.gov This approach moves beyond a single-target focus to a more holistic view of the compound's effects.

| Omics Technology | Potential Application for this compound Research |

| Genomics | Identifying genetic variations that influence sensitivity or resistance to the compound. |

| Transcriptomics | Analyzing changes in gene expression patterns in cells treated with the compound to identify affected pathways. |

| Proteomics | Quantifying changes in protein levels and post-translational modifications to understand the downstream effects of target engagement. |

| Metabolomics | Measuring alterations in metabolite profiles to reveal the impact on cellular metabolism. |

By integrating these data, researchers can construct network models of the compound's mechanism of action, identify potential biomarkers for its activity, and predict both on-target and off-target effects. frontiersin.orgnih.gov

Novel Methodologies for Potency Enhancement and Selectivity

Once an initial biological activity is identified, the next step is to optimize the compound's properties through medicinal chemistry. The goal is to enhance its potency against the desired target while minimizing interactions with other proteins to reduce potential side effects.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to this compound affect its biological activity would be conducted. This involves synthesizing a library of related compounds with variations in the butoxypropyl side chain and the fluorine substitution on the benzamide ring. nih.gov

Computational Modeling and Structure-Based Design: If the three-dimensional structure of the biological target is known or can be modeled, computational docking studies can be used to predict how different analogs of the compound will bind. acs.org This information can guide the design of new derivatives with improved affinity and selectivity.

Scaffold Hopping: This strategy involves replacing the central benzamide scaffold with other chemical structures that maintain the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved drug-like properties.

Fragment-Based Lead Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Potential for Mechanistic Applications in Biological Research

Beyond its potential as a therapeutic agent, a well-characterized small molecule like this compound can serve as a valuable tool for basic biological research. broadinstitute.org By selectively modulating the function of its protein target, the compound can be used to probe the role of that protein in various cellular processes. For instance, if the compound is found to inhibit a specific enzyme, it can be used to study the consequences of that enzyme's inhibition in different cellular contexts, helping to elucidate the enzyme's function. This approach, often referred to as chemical genetics, complements traditional genetic methods like gene knockout. broadinstitute.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-butoxypropyl)-4-fluorobenzamide, and what reaction conditions optimize yield?

- The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 3-butoxypropylamine via amidation. A two-step approach is common: (1) activation of the carboxylic acid using reagents like thionyl chloride or EDCI/HOBt, followed by (2) nucleophilic acyl substitution with the amine. Solvents such as dichloromethane or DMF are used under inert atmospheres, with yields optimized by controlling stoichiometry (1.5–2.0 eq. of amine) and reaction temperatures (0°C to room temperature). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., fluorobenzamide protons at δ 7.8–8.1 ppm, butoxypropyl CH₂ groups at δ 1.2–3.5 ppm). FT-IR confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹). For crystallography, single-crystal X-ray diffraction using SHELXL (via SHELX suite) refines structural parameters, resolving bond angles and packing motifs. SHELXL’s robust algorithms handle twinning and high-resolution data, ensuring accurate molecular geometry .

Q. How does the butoxypropyl side chain influence solubility and stability under standard laboratory conditions?

- The butoxypropyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, ethanol). Stability assays (HPLC, TGA) show degradation thresholds at >150°C, with hydrolytic susceptibility at the amide bond under strongly acidic/basic conditions (pH <2 or >12). Storage recommendations: anhydrous environments at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

- Contradictions in pharmacological data (e.g., varying IC₅₀ values) often arise from assay conditions. Standardize protocols by:

- Using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Validating target engagement via competitive binding assays (e.g., SPR or ITC).

- Applying multivariate statistical analysis to account for batch-to-batch variability in compound purity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced receptor affinity?

- Systematic modifications to the fluorobenzamide core and butoxypropyl chain are key:

- Electron-withdrawing groups (e.g., –NO₂ at the benzene para position) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes.

- Altering chain length (e.g., replacing butoxypropyl with pentoxypropyl) modulates steric effects and logP values. Computational docking (AutoDock Vina) predicts binding poses, while MD simulations assess conformational stability .

Q. What mechanistic insights explain this compound’s potential in neuritogenesis promotion?

- Structural analogs (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) activate TrkA receptors, stimulating MAPK/ERK pathways. For the butoxypropyl variant, in vitro neurite outgrowth assays (PC12 cells) with NGF co-treatment can validate activity. Western blotting detects phosphorylated ERK1/2, linking signaling to morphological changes. Dose-response curves (1–100 μM) establish efficacy thresholds .

Q. How do crystallographic data inform polymorph screening for this compound?

- SHELXL-based refinement identifies polymorphs by comparing unit cell parameters (a, b, c) and hydrogen-bonding networks. Differential scanning calorimetry (DSC) complements this by detecting thermal events (melting/recrystallization). High-throughput screening (96-well plates with varied solvents) accelerates polymorph discovery, critical for optimizing bioavailability in drug development .

Q. What in vitro models are suitable for evaluating its anti-inflammatory activity?

- RAW 264.7 macrophages : Measure LPS-induced NO production (Griess assay) and cytokine release (ELISA for TNF-α/IL-6).

- COX-1/COX-2 inhibition assays : Compare IC₅₀ values using fluorometric kits. Structural analogs show selectivity for COX-2 due to the fluorobenzamide’s hydrophobic interactions with the enzyme’s active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.